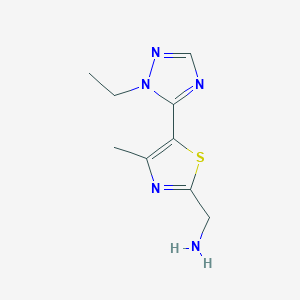

(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine

Description

Properties

Molecular Formula |

C9H13N5S |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

[5-(2-ethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]methanamine |

InChI |

InChI=1S/C9H13N5S/c1-3-14-9(11-5-12-14)8-6(2)13-7(4-10)15-8/h5H,3-4,10H2,1-2H3 |

InChI Key |

HMEFNJYPPGJBBM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2=C(N=C(S2)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine generally follows these key steps:

- Construction of the 4-methylthiazole core.

- Introduction of the 1-ethyl-1,2,4-triazole substituent at the 5-position of the thiazole.

- Functionalization at the 2-position with a methanamine group.

This approach leverages the known reactivity of α-bromo ketones or α-bromo carbonyl compounds to form thiazole rings via cyclocondensation with thioamide derivatives, followed by nucleophilic substitution or coupling reactions to introduce the triazole and amine functionalities.

Preparation of the 4-Methylthiazole Core

The thiazole ring is typically synthesized by cyclocondensation of α-bromo carbonyl compounds with thioamide derivatives. For example, in related studies, α-bromoacetophenone derivatives were reacted with thiocarbamide or benzenecarbothioamide to yield substituted thiazoles under mild heating conditions (60 °C to reflux) in polar solvents such as acetic acid or acetone.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | 4-aminoacetophenone + Br2 | Room temperature, acetic acid | α-Bromo carbonyl intermediate |

| Cyclocondensation | α-Bromo carbonyl + thiocarbamide | 60 °C to reflux, acetic acid or acetone | 4-Methylthiazole derivative |

This method produces 2,5-disubstituted thiazoles with high regioselectivity and yields, confirmed by characteristic NMR signals for the thiazole ring protons and carbons.

Functionalization with Methanamine Group

The methanamine group at the 2-position of the thiazole is typically introduced via nucleophilic substitution or reductive amination:

- Starting from a 2-halogenated thiazole intermediate, nucleophilic substitution with ammonia or primary amines can yield the 2-aminomethyl derivative.

- Alternatively, reduction of a corresponding nitrile or imine intermediate can furnish the methanamine functionality.

In literature, the methanamine substitution is often achieved by reacting the 2-bromomethyl-4-methylthiazole intermediate with ammonia or an amine source under reflux conditions in ethanol or other polar solvents.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Bromination | 4-methylthiazole precursor | Br2, acetic acid, RT | α-Bromo intermediate |

| 2 | Cyclocondensation | α-Bromo intermediate + thioamide | Acetic acid, 60 °C | 4-methylthiazole ring |

| 3 | Triazole coupling | Thiazole intermediate + 1-ethyl-1,2,4-triazole or precursor | Base or Cu-catalyst, reflux | 5-(1-ethyl-1,2,4-triazol-5-yl)-4-methylthiazole |

| 4 | Amination | 2-halogenated thiazole + NH3 or amine | Ethanol, reflux | This compound |

Analytical Characterization and Confirmation

The synthesized compound is characterized by spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for methyl groups on thiazole (~2.3-2.6 ppm), methanamine protons, and triazole ring protons (7-9 ppm) confirm the structure.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Infrared Spectroscopy (IR): Bands corresponding to amine N-H stretching (~3300 cm^-1) and heterocyclic ring vibrations.

- X-ray Crystallography: Confirms the planar arrangement and substitution pattern of the heterocycles when crystals are available.

Research Findings and Applications

The compound’s synthesis is supported by research focusing on thiazole and triazole derivatives with neuroprotective, antimicrobial, and pharmacological activities. The preparation methods emphasize mild reaction conditions, good yields, and chemoselectivity, enabling the exploration of this compound as a scaffold for drug development.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Thiazole ring formation | Cyclocondensation | α-Bromo carbonyl + thioamide | Acetic acid, 60 °C to reflux | High regioselectivity |

| Triazole substitution | Click chemistry or nucleophilic substitution | Azide + alkyne or triazole precursor | Cu catalyst, base, reflux | High yield, chemoselective |

| Methanamine introduction | Nucleophilic substitution | 2-Halogenated thiazole + NH3 | Ethanol, reflux | Efficient amination |

| Characterization | NMR, MS, IR, X-ray | - | - | Confirms structure |

Chemical Reactions Analysis

Types of Reactions

(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole and thiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine would depend on its specific biological target. Generally, compounds with triazole and thiazole rings can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-thiazole hybrids. Below is a comparative analysis of its structural analogs, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Triazole substitution : The 1-ethyl group in the target compound likely enhances metabolic stability compared to smaller substituents (e.g., methyl or hydrogen). In contrast, the cyclopropyl analog () may improve binding to hydrophobic enzyme pockets .

- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., compound 9b ) exhibit stronger antitumor activity (IC50 = 2.94 µM against HepG2) due to increased planarity and electron-withdrawing effects, facilitating DNA intercalation .

- Aromatic vs. aliphatic substituents : Phenyl groups in 9b and pyridotriazolopyrimidine derivatives enhance π-π interactions with cellular targets, contributing to lower IC50 values (1.19–3.4 µM) .

Physicochemical Properties

- Solubility : The methanamine group in the target compound improves water solubility compared to ester or aryl analogs (e.g., 9b ). Hydrochloride salts (e.g., ) further enhance solubility for drug formulation .

- Stability : Ethyl substituents on the triazole ring (as in the target compound) reduce susceptibility to oxidative metabolism compared to methyl or hydrogen analogs .

Biological Activity

The compound (5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine is a heterocyclic compound that incorporates both triazole and thiazole moieties. This structural combination is significant as it may enhance the compound's biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 239.31 g/mol. The structure features a thiazole ring and a triazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole rings exhibit promising anticancer properties. The proposed mechanisms include:

- Inhibition of DNA Replication : The compound may interfere with DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

- Targeting Specific Enzymes : It has been suggested that this compound can inhibit enzymes involved in cancer cell proliferation.

For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole moiety can enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of triazole and thiazole derivatives have been extensively studied. These compounds often exhibit activity against a range of bacterial and fungal pathogens. Preliminary findings suggest that the compound may possess:

- Broad-spectrum Antimicrobial Activity : Similar compounds have shown effectiveness against various strains of bacteria and fungi.

- Mechanism of Action : The proposed mechanisms include disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Research on related thiazole derivatives has shown promising results, with some exhibiting minimum inhibitory concentrations (MIC) below 4 µg/mL against pathogenic strains .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of various thiazole derivatives, including those similar to our compound. The results indicated that compounds with a methyl group at specific positions on the thiazole ring exhibited enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM). Molecular dynamics simulations suggested significant interactions with Bcl-2 proteins, which are crucial in regulating apoptosis .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of substituted triazoles and thiazoles. Compounds were screened against Staphylococcus aureus and Escherichia coli, with several derivatives demonstrating MIC values as low as 4 µg/mL. The presence of electron-donating groups was found to be beneficial for enhancing antimicrobial efficacy .

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The triazole ring’s π-π stacking with aromatic residues and hydrogen bonding via methanamine are critical .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., 100 ns trajectories) .

- ADMET prediction : SwissADME evaluates solubility (LogP ~2.1) and CYP450 inhibition risks .

What intermediates are critical for optimizing synthesis yield?

Basic

Key intermediates include:

- 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid : Activated as an acyl chloride for coupling.

- 4-Methyl-2-aminothiazole : Reacts with bromoethyltriazole under Buchwald-Hartwig conditions .

- Thiol derivatives : Sodium monochloroacetate alkylation forms thioether linkages .

How can reaction yields be improved for large-scale synthesis?

Q. Advanced

- Solvent optimization : Replace DMF with acetonitrile to reduce byproducts .

- Catalysis : Pd(OAc)₂/Xantphos enhances cross-coupling efficiency (yield >75%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h conventional) .

How does the triazole-thiazole scaffold interact with biological targets?

Q. Advanced

- Enzyme inhibition : The triazole’s N3 atom coordinates with Mg²⁺ in kinase ATP-binding pockets .

- Membrane permeability : LogD (pH 7.4) ~1.8 suggests moderate blood-brain barrier penetration .

- SPR studies : Measure binding kinetics (e.g., = 120 nM for bacterial riboswitches) .

What analytical techniques confirm compound purity?

Q. Basic

- HPLC : C18 column, 0.1% TFA/ACN gradient (retention time ~8.2 min) .

- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C: 52.3%, N: 25.6%) .

- TGA : Confirms thermal stability (decomposition >200°C) .

How should hygroscopicity be managed during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.